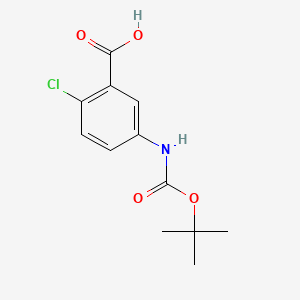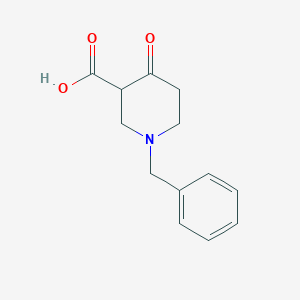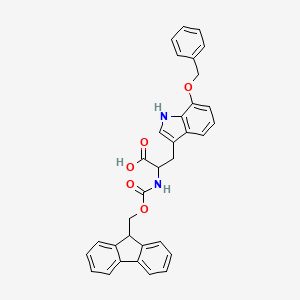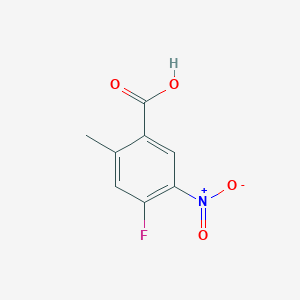![molecular formula C9H7N3O3 B1344182 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid CAS No. 761390-89-0](/img/structure/B1344182.png)
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Several studies focus on the synthesis of novel compounds that contain the 1,2,4-oxadiazole moiety, highlighting the versatility and potential of these compounds in various chemical reactions and potential applications. For instance, Karpina et al. (2019) developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, aiming to explore their biological properties. The synthesis involves a series of reactions starting from commercially available chloropyridine-carboxylic acids, demonstrating the compounds' potential in yielding derivatives with interesting biological activities (Karpina et al., 2019).
Biological and Pharmacological Activities
Research also explores the biological and pharmacological potentials of 1,2,4-oxadiazole derivatives. Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, evaluating its antimicrobial activity. Their findings indicate significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Anticancer Activity
The synthesis and evaluation of 1,3,4-oxadiazoles and their derivatives have been of interest due to their potential anticancer activities. For example, Redda and Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, indicating the potential of these compounds in cancer treatment strategies (Redda & Gangapuram, 2007).
Luminescent Properties
Pyridylthiazoles, compounds closely related to the 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid structure, have been studied for their highly luminescent properties, indicating potential applications in material science, such as in metal sensing and laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).
Propiedades
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)5-7-11-9(12-15-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKUXPVMUVSMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)






